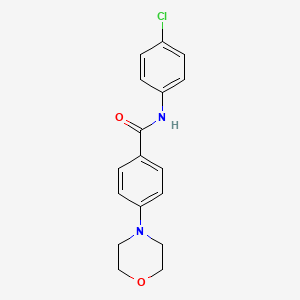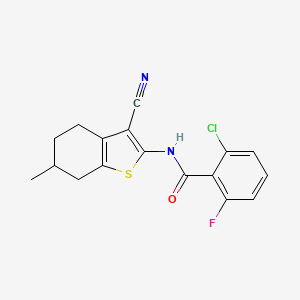
bis(2-oxo-2-phenylethyl) 2-methyl-3,4-quinolinedicarboxylate
Vue d'ensemble
Description
Bis(2-oxo-2-phenylethyl) 2-methyl-3,4-quinolinedicarboxylate: is a complex organic compound that features a quinoline core substituted with two oxo-phenylethyl groups and two carboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-oxo-2-phenylethyl) 2-methyl-3,4-quinolinedicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-3,4-quinolinedicarboxylic acid with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(2-oxo-2-phenylethyl) 2-methyl-3,4-quinolinedicarboxylate can undergo oxidation reactions, particularly at the phenylethyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, targeting the carbonyl groups to form corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core, especially at positions adjacent to the nitrogen atom. Reagents such as sodium hydride and alkyl halides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated quinoline derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry for the development of metal complexes.
Biology and Medicine:
- Potential applications in drug discovery due to its quinoline core, which is a common scaffold in many pharmacologically active compounds.
- Investigated for its antimicrobial and anticancer properties.
Industry:
- Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism by which bis(2-oxo-2-phenylethyl) 2-methyl-3,4-quinolinedicarboxylate exerts its effects is largely dependent on its interaction with biological targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Comparaison Avec Des Composés Similaires
Bis(2-oxo-2-phenylethyl) 2,4-quinolinedicarboxylate: Similar structure but with different substitution pattern on the quinoline ring.
2-Methyl-3,4-quinolinedicarboxylic acid: Lacks the oxo-phenylethyl groups, making it less complex.
Uniqueness:
- The presence of both oxo-phenylethyl groups and carboxylate groups in bis(2-oxo-2-phenylethyl) 2-methyl-3,4-quinolinedicarboxylate provides unique chemical properties, such as enhanced reactivity and potential for forming diverse derivatives.
- Its quinoline core is a versatile scaffold that can be modified to enhance biological activity or material properties.
Propriétés
IUPAC Name |
diphenacyl 2-methylquinoline-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21NO6/c1-18-25(27(32)34-16-23(30)19-10-4-2-5-11-19)26(21-14-8-9-15-22(21)29-18)28(33)35-17-24(31)20-12-6-3-7-13-20/h2-15H,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCZOLCJNLDLIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C(=O)OCC(=O)C3=CC=CC=C3)C(=O)OCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(isopropylthio)benzoyl]-4-phenylpiperazine](/img/structure/B4855086.png)

![1-methyl-N-(3-{N-[(pentamethylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B4855101.png)
![2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE](/img/structure/B4855107.png)
![Methyl [(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B4855114.png)
![2,3-dichloro-4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4855117.png)
![3-(2-cyclohexylethyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4855123.png)

![ethyl 2-[({[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4855132.png)
![5-tert-butyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4855140.png)
![2-[(4-FLUOROPHENYL)METHANESULFONAMIDO]BENZAMIDE](/img/structure/B4855150.png)

![N~4~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4855177.png)
![N-(2-ethylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4855188.png)
